Product packaging for Diisononyl maleate(Cat. No.:CAS No. 53817-54-2)

Diisononyl maleate

Cat. No.: B13766872
CAS No.: 53817-54-2
M. Wt: 368.5 g/mol
InChI Key: CBWMVXMQKDYZDQ-NXVVXOECSA-N
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Description

Diisononyl maleate (CAS 53817-54-2) is a chemical compound with the molecular formula C22H40O4 and a molecular weight of 368.55 g/mol . It is an ester of maleic acid and isononyl alcohol. This compound is characterized by a density of 0.937 g/cm³ and a high boiling point of approximately 437.7°C, indicating its stability under various conditions . Its structure features a (Z)-but-2-enedioate core, which is central to its reactivity and function in research applications. In scientific research, this compound serves primarily as a building block in organic synthesis and as a comonomer in polymerization processes . It can be used in the production of succinic acid derivatives . Furthermore, it finds application in vinyl and acrylic emulsion copolymerization for formulating advanced paints and adhesives, where it can modify the flexibility and other physical properties of the resulting polymer . A significant application of this compound is its role as a key precursor in the synthesis of other industrial chemicals. For instance, it can undergo a Diels-Alder reaction with 1,3-butadiene, followed by hydrogenation, to produce 1,2-cyclohexanedicarboxylic acid diisononyl ester (DINCH) . DINCH is a prominent non-phthalate plasticizer used in sensitive applications like food packaging, medical devices, and children's toys, making this compound a valuable reagent in the development of safer material alternatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40O4 B13766872 Diisononyl maleate CAS No. 53817-54-2

Properties

CAS No.

53817-54-2

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

bis(7-methyloctyl) (Z)-but-2-enedioate

InChI

InChI=1S/C22H40O4/c1-19(2)13-9-5-7-11-17-25-21(23)15-16-22(24)26-18-12-8-6-10-14-20(3)4/h15-16,19-20H,5-14,17-18H2,1-4H3/b16-15-

InChI Key

CBWMVXMQKDYZDQ-NXVVXOECSA-N

Isomeric SMILES

CC(C)CCCCCCOC(=O)/C=C\C(=O)OCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCOC(=O)C=CC(=O)OCCCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Diisononyl Maleate

Catalytic Esterification Routes for Maleic Acid Diesters

The primary method for synthesizing Diisononyl maleate (B1232345) is the esterification of maleic acid or its anhydride (B1165640) with isononyl alcohol. This reaction is typically slow and reversible, necessitating the use of a catalyst to achieve high conversion rates. pan.pl The process involves two main stages: a rapid initial reaction to form the monoester, followed by a slower, catalyst-dependent second esterification to yield the diester. pan.pl The continuous removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side. pan.pl

Homogeneous Catalysis: Reaction Kinetics and Mechanism Elucidation

Homogeneous catalysts are substances that exist in the same phase as the reactants, typically a liquid phase in the context of Diisononyl maleate synthesis. numberanalytics.comsavemyexams.com Common homogeneous catalysts for esterification include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (PTSA). zbaqchem.comgoogle.com These catalysts are effective and inexpensive, but they can lead to challenges such as reactor corrosion, the formation of colored byproducts, and difficulties in separation from the final product, often requiring neutralization steps that generate wastewater. pan.plniscpr.res.in

The general mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the maleic acid or anhydride by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the isononyl alcohol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester and regenerate the acid catalyst. ethz.ch

Kinetic studies on similar diester systems, such as dibutyl maleate, show that the reaction is often second-order. pan.pl The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of alcohol to acid. zbaqchem.com Higher temperatures generally accelerate the reaction rate but can also promote the formation of undesirable byproducts like fumaric acid esters through isomerization. zbaqchem.com For instance, in the synthesis of dibutyl maleate using sulfuric acid and phosphotungstic acid, the reaction kinetics appeared to be second order with respect to both the acid and the alcohol. pan.pl

Heterogeneous Catalysis: Development of Solid Acid Catalysts and Process Optimization

To overcome the drawbacks of homogeneous catalysts, significant research has been directed towards the development of heterogeneous solid acid catalysts. niscpr.res.inwikipedia.org These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which simplifies their separation from the product, allows for their reuse, and often leads to a cleaner process with fewer side reactions. niscpr.res.inwikipedia.orgpreprints.org

Common types of solid acid catalysts investigated for maleate ester synthesis include:

Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins like Amberlyst-15 and Dowex are frequently used. pan.plresearchgate.net They have shown high activity and selectivity. For the synthesis of dibutyl maleate, Amberlyst-15 was found to be an effective catalyst. researchgate.net

Zeolites: These are crystalline aluminosilicates with a well-defined pore structure. H-Y zeolite and Hβ-zeolite have been tested for the esterification of maleic anhydride, with Hβ showing higher activity. researchgate.net

Heteropolyacids: Compounds like phosphotungstic acid have proven to be very active and selective catalysts for esterification. pan.pl They can be immobilized on supports to create heterogeneous systems. researchgate.net

Metal Oxides and Mixed Oxides: Various metal oxides, including those of zirconium, titanium, and tin, have been explored as solid acid catalysts for esterification reactions. niscpr.res.inmdpi.com

Process optimization for heterogeneous catalysis involves studying the effects of parameters like catalyst loading, reaction temperature, and reactant molar ratio to maximize conversion. For example, in the synthesis of dibutyl maleate with Amberlyst-15, a conversion of 62.6% was achieved at 70°C with a 1:3 acid to alcohol mole ratio and 5.5% (w/w) catalyst loading. researchgate.net

Table 1: Comparison of Heterogeneous Catalysts in Maleate Ester Synthesis Note: Data is compiled from studies on similar maleate diesters as direct comparative data for this compound is limited.

Catalyst Substrates Temperature (°C) Time (h) Conversion (%) Selectivity (%) Source
Amberlyst-15 Maleic Acid & Butanol 70 1 62.6 - researchgate.net
Indion 225H Maleic Acid & Butanol 80 - - - researchgate.net
Hβ-Zeolite Maleic Anhydride & Methanol 80-150 - Higher than Al-MCM-41 - researchgate.net
Al-MCM-41 Maleic Anhydride & Methanol 80-150 - Lower than Hβ-Zeolite High (low isomerization) researchgate.net
Immobilized Silicotungstate Maleic Acid & Butan-1-ol 95 5 98 82 (for dibutyl maleate) researchgate.net

Mechanistic Studies of Esterification with Branched Alcohols

Isononyl alcohol is a branched C9 alcohol. biosynth.com The use of branched-chain alcohols in esterification introduces steric hindrance, which can affect the reaction kinetics compared to linear alcohols. The bulky nature of the branched alkyl group can impede the alcohol's approach to the electrophilic carbonyl carbon of the maleic acid or its monoester.

Studies comparing different butanol isomers (e.g., n-butanol vs. 2-methylpropan-1-ol) in the synthesis of dibutyl maleate have shown that the reaction rate is influenced by the alcohol's structure. pan.pl Generally, steric hindrance around the hydroxyl group of the alcohol slows down the rate of the second esterification step, which is already the slower stage of the reaction. While the fundamental reaction mechanism remains the same (nucleophilic acyl substitution), the activation energy for the reaction may be higher with branched alcohols due to increased steric strain in the transition state.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern chemical manufacturing places a strong emphasis on sustainability, promoting the development of processes that are more environmentally friendly, use fewer resources, and generate less waste. zbaqchem.com

Solvent-Free Reaction Systems

One significant green chemistry approach is the implementation of solvent-free reaction systems. researchgate.net In the synthesis of this compound, the reactants (isononyl alcohol and maleic anhydride) are liquids at the reaction temperature, allowing the alcohol to act as both a reactant and a solvent. google.com

Conducting the esterification without an additional organic solvent offers several advantages:

Higher Volumetric Productivity: The concentration of reactants is maximized, potentially leading to higher reaction rates and smaller required reactor volumes.

Simplified Purification: Product isolation is simpler as there is no solvent to be separated.

Solvent-free esterifications are often carried out at elevated temperatures (e.g., 200°C) and may use a vacuum to efficiently remove the water byproduct, further driving the reaction to completion. researchgate.net

Biocatalytic Pathways and Enzyme-Mediated Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful green chemistry tool. mdpi.comnih.gov For ester synthesis, lipases are the most commonly used enzymes. google.comresearchgate.net These enzymes can operate under mild reaction conditions (lower temperatures and pressures) and exhibit high selectivity (chemo-, regio-, and enantioselectivity), which can lead to purer products with fewer byproducts. nih.govresearchgate.net

The use of immobilized enzymes, where the enzyme is attached to a solid support, is particularly advantageous. researchgate.net Immobilization allows for easy separation of the biocatalyst from the reaction mixture, enhances enzyme stability, and enables its reuse over multiple reaction cycles, making the process more economically viable. google.comresearchgate.net Lipases such as Candida antarctica lipase (B570770) B (often supplied as Novozym 435) and Rhizomucor miehei lipase (Lipozyme IM) have shown good reactivity in the synthesis of various diesters. researchgate.net

The enzymatic synthesis of esters like di-2-ethylhexyl adipate (B1204190) (a plasticizer similar to this compound) has been successfully demonstrated in solvent-free systems. researchgate.net Optimal conditions for such a reaction included a temperature of 50°C, an enzyme loading of 5% (w/w), and a vacuum to remove water. researchgate.net This approach combines the benefits of biocatalysis and solvent-free conditions, representing a highly sustainable route for ester production.

Impurity Profiling and Purification Techniques in this compound Manufacturing

The production of high-purity this compound (DINM) requires careful control of the manufacturing process and effective purification methods to remove various impurities. The nature of these impurities is often linked to the synthesis route, which typically involves the esterification of maleic anhydride with isononyl alcohol.

Impurity Profile: The common impurities found in commercial-grade this compound and similar plasticizer esters can be categorized as follows:

Unreacted Raw Materials: The most common impurities are residual starting materials. These include maleic anhydride and isononyl alcohol. The progress of the reaction is often monitored to ensure the consumption of these raw materials. google.com

Byproducts of Reaction: Side reactions can lead to the formation of byproducts. For instance, the isomerization of maleate to the corresponding fumarate (B1241708) ester (diisononyl fumarate) can occur, especially at elevated temperatures.

Catalyst Residues: If a catalyst is used in the esterification process, such as p-toluenesulfonic acid, residual acidity may remain in the final product. ijfmr.com This is often monitored by measuring the acid number of the product. google.com

Related Esters and Isomers: The "isononyl" alcohol used in manufacturing is itself a complex mixture of C9 isomers. This leads to the final this compound being a mixture of various isomers. Furthermore, other esters, such as di(2-ethylhexyl) phthalate (B1215562), have been identified as known impurities in similar plasticizers like diisononyl phthalate (DINP). cpsc.gov

Degradation Products and Color Bodies: During distillation or processing at high temperatures, partial decomposition of the ester can occur, leading to the formation of color bodies and other degradation products that affect the product's quality and odor. google.com

Table 2: Potential Impurities in this compound Manufacturing

Impurity Type Specific Example(s) Likely Source
Starting Materials Maleic Anhydride, Isononyl Alcohol Incomplete esterification reaction. google.com
Isomeric Byproducts Diisononyl fumarate Thermal isomerization of the maleate double bond.
Catalyst Residues p-Toluenesulfonic acid Incomplete removal after reaction catalysis. ijfmr.com
Related Esters Di(2-ethylhexyl) phthalate, Other phthalates/maleates Impurities in raw materials; cross-contamination during production. cpsc.govresearchgate.net

| Decomposition Products | Color Bodies, Volatile Organics | Thermal degradation during high-temperature distillation or processing. google.com |

Purification Techniques: To achieve the desired purity and quality specifications for DINM, several purification techniques are employed:

Neutralization and Washing: The crude ester is often washed with an alkaline solution (e.g., sodium carbonate solution) to neutralize and remove residual acid catalysts and unreacted maleic anhydride. This is followed by washing with water to remove residual salts.

Steam Stripping/Vacuum Steaming: To remove volatile impurities such as residual isononyl alcohol and low-molecular-weight degradation products that cause odor, vacuum steam stripping is a common and effective method. google.com This process involves passing steam through the hot ester under vacuum.

Adsorption: Treatment with adsorbents like activated carbon or bleaching clays (B1170129) can be used to remove color bodies and other polar impurities. google.com The QuEChERS method, used for sample analysis, utilizes adsorbents like primary secondary amine (PSA), silica, and C18 to remove interferences, demonstrating the utility of these materials in purification. rsc.orgchrom-china.com

Peracid Treatment: For decolorization, a peracid treatment can be employed. This method involves treating the ester with an aliphatic or aromatic peracid at elevated temperatures, often concurrently with vacuum steaming, to effectively remove color-forming bodies. google.com

Filtration: A final filtration step is typically performed to remove any suspended solids, such as catalyst residues or adsorbent materials, ensuring a clear final product. ijfmr.com

Chemical Reactivity and Transformation Pathways of Diisononyl Maleate

Olefinic Double Bond Reactivity and Polymerization Dynamics

The central double bond in the maleate (B1232345) moiety is the primary site for polymerization and addition reactions. Its electron-deficient nature, caused by the proximity of two electron-withdrawing ester groups, makes it susceptible to attack by radicals and nucleophiles.

Diisononyl maleate can undergo free radical polymerization, a chain reaction process involving three key kinetic stages: initiation, propagation, and termination. researchgate.netmst.edu

Initiation: The process begins with the decomposition of an initiator molecule (e.g., AIBN or a persulfate) to generate free radicals. mst.edunih.gov These radicals then attack the electron-deficient double bond of a DINM molecule, forming a new, larger radical species.

Propagation: The newly formed monomer-radical adds to successive DINM molecules, rapidly increasing the length of the polymer chain. cmu.edu The rate of this stage is governed by the propagation rate coefficient (k_p), which can be determined experimentally using techniques like pulsed-laser polymerization (PLP). cmu.edu

Termination: The growth of a polymer chain ceases when two radical species react with each other through combination or disproportionation. nih.gov This step is characterized by the termination rate constant (k_t). nih.gov

Table 1: Fundamental Kinetic Scheme of Free Radical Polymerization

StageReaction DescriptionGeneral Rate Equation
InitiationInitiator (I) decomposes to form radicals (R•), which react with a monomer (M).R_i = 2 * f * k_d * [I]
PropagationA growing polymer radical (M_n•) adds another monomer molecule (M).R_p = k_p * [M_n•] * [M]
TerminationTwo growing polymer radicals (M_n• and M_m•) react to form a non-radical polymer.R_t = k_t * [M_n•] * [M_m•]

This table outlines the three primary stages of free radical polymerization and their associated general rate equations. 'f' represents initiator efficiency, while k_d, k_p, and k_t are the rate constants for decomposition, propagation, and termination, respectively. researchgate.net

To synthesize polymers with well-defined architectures, molecular weights, and low dispersity, controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.com For dialkyl maleates, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are two of the most relevant methods. researchgate.netnih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT): This technique controls polymerization by using a chain transfer agent (CTA), typically a thiocarbonylthio compound. resolvemass.capolymersource.ca The growing polymer radical reversibly adds to the CTA, forming a dormant species. This process establishes an equilibrium between active (growing) and dormant polymer chains, allowing for simultaneous growth of all chains and resulting in a polymer with a narrow molecular weight distribution. resolvemass.ca RAFT is compatible with a wide array of monomers and reaction conditions. resolvemass.capolymersource.ca

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper-based) as a catalyst to mediate the polymerization. polymersource.ca The catalyst reversibly transfers a halogen atom between the catalyst and the growing polymer chain, alternating the chain between an active radical state and a dormant halide-capped state. sigmaaldrich.compolymersource.ca This controlled activation and deactivation process allows for the synthesis of precisely structured polymers. sigmaaldrich.com The successful controlled copolymerization of dibutyl maleate with vinyl acetate (B1210297) has been demonstrated using CRP techniques, indicating the applicability of these methods to other dialkyl maleates like DINM. researchgate.net

Table 2: Comparison of RAFT and ATRP Polymerization

FeatureRAFT PolymerizationATRP Polymerization
Control AgentChain Transfer Agent (CTA), e.g., dithioesters, trithiocarbonates. resolvemass.caTransition metal catalyst (e.g., Cu/ligand complex) and an alkyl halide initiator. sigmaaldrich.compolymersource.ca
MechanismDegenerative chain transfer through a reversible addition-fragmentation process. resolvemass.caReversible redox process alternating between active and dormant species. sigmaaldrich.comresolvemass.ca
Monomer VersatilityHigh; compatible with a very broad range of monomers. resolvemass.caGood; works well with styrenes, acrylates, and methacrylates. sigmaaldrich.comresolvemass.ca
Reaction ConditionsTolerant to a wider range of conditions and impurities. resolvemass.caCan be sensitive to oxygen; requires careful deoxygenation. sigmaaldrich.com

A comparative overview of the key features of RAFT and ATRP, two prominent controlled radical polymerization techniques. sigmaaldrich.comresolvemass.capolymersource.ca

This compound is frequently used as a comonomer in polymerization reactions to modify the properties of the final polymer. specialchem.comspecialchem.com Its bulky, flexible isononyl groups can act as an internal plasticizer, imparting flexibility and lowering the glass transition temperature of the resulting copolymer. specialchem.comspecialchem.com

DINM and its analogue, dioctyl maleate (DOM), are known to copolymerize with a variety of monomers:

Vinyl Monomers: It is readily copolymerized with monomers such as vinyl acetate, styrene, and vinyl chloride (PVC). specialchem.comgoogle.com The resulting copolymers, often produced via emulsion or miniemulsion polymerization, exhibit enhanced elasticity and resistance to humidity. specialchem.comacs.orgcas.cz For instance, the copolymerization of vinyl acetate with DOM is a well-documented process used in the production of adhesives and coatings. acs.orgcas.cz

Acrylates: Co-polymerization with acrylates, such as butyl acrylate (B77674) and 2-ethylhexyl acrylate, is also common. google.comcas.cz These reactions leverage the different reactivity ratios of the monomers to tailor the final polymer's properties for specific applications. acs.org

Table 3: Common Comonomers for Co-polymerization with Dialkyl Maleates

Monomer ClassSpecific ExamplesResulting Copolymer Property
Vinyl MonomersVinyl Acetate, Styrene, Vinyl Chloride (PVC)Internal plasticization, flexibility, film elasticity. specialchem.comgoogle.com
AcrylatesButyl Acrylate, 2-Ethylhexyl AcrylateImproved adhesion, tailored film properties. google.comcas.cz
Other Functional MonomersN-(hydroxymethyl)acrylamide, Acrylic AcidEnhanced colloidal properties, improved scrub resistance. google.comcas.cz

This table lists common classes of monomers that are copolymerized with dialkyl maleates like DINM and the typical properties imparted to the final polymer. specialchem.comgoogle.comcas.cz

Beyond polymerization, the electron-deficient double bond of DINM is a reactive site for important organic addition reactions.

Diels-Alder Reaction: As a maleate ester, DINM is an excellent dienophile for the [4+2] cycloaddition known as the Diels-Alder reaction. nih.gov It can react with a conjugated diene, such as cyclopentadiene (B3395910), to form a cyclic adduct. scientific.netresearchgate.net A kinetic study of the reaction between cyclopentadiene and bis(2-ethylhexyl) maleate, an isomer of DINM, demonstrated that the reaction proceeds readily at temperatures between 25 and 100 °C. researchgate.net The reaction yields both endo and exo isomers, with the ratio showing slight dependence on the reaction temperature. researchgate.net This type of reaction is crucial for synthesizing complex cyclic structures. researchgate.net

Michael Reaction: The double bond of DINM is also susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. In this reaction, a soft nucleophile (the Michael donor), such as a thiol or an amine, adds across the double bond. While direct studies on DINM are sparse, the principle is well-established for related maleimide (B117702) compounds, which readily undergo thiol-maleimide Michael additions. kit.edu This reaction pathway allows for the functionalization of the maleate backbone and the grafting of molecules onto a polymer chain containing maleate units.

Ester Group Reactivity: Hydrolysis and Transesterification Processes

The two isononyl ester groups in DINM are the sites of its other major chemical transformations. These groups are susceptible to cleavage under certain conditions, primarily through hydrolysis.

The ester linkages in this compound can be broken by hydrolysis, a process where water reacts with the ester to form maleic acid and isononyl alcohol. This degradation is particularly relevant when DINM is used as a plasticizer or comonomer in materials exposed to aqueous or humid environments. uc.pt

The kinetics of hydrolytic degradation of ester-containing polymers are often modeled as a first-order process, where the rate of degradation is proportional to the concentration of remaining ester groups. nih.gov The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. Comparative studies on the thermal degradation of PVC plasticized with various agents have shown that dioctyl maleate (DOM) can have a shorter induction time for degradation compared to other more stable plasticizers, suggesting a relative susceptibility to degradation pathways that may include hydrolysis. researchgate.netdergipark.org.tr Over time, this degradation can lead to a loss of plasticizing effect and changes in the material's mechanical properties. uc.ptresearchgate.net

Table 4: Hypothetical First-Order Hydrolytic Degradation Data

Time (weeks)Remaining Ester Groups (%)ln([Ester]/[Ester]₀)
0100.00.00
286.1-0.15
474.1
663.8-0.45
854.9-0.60

This table presents a hypothetical data set for the hydrolytic degradation of an ester, illustrating a first-order kinetic profile where a plot of ln([Ester]/[Ester]₀) versus time yields a straight line. This model is often used to characterize the hydrolytic stability of ester-containing compounds. nih.gov

Transesterification with Polyols and Other Organic Esters

Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This process, which can be catalyzed by either acids or bases, is reversible and is a common pathway for modifying esters like this compound. masterorganicchemistry.com Under the influence of heat and appropriate catalysts, this compound can react with polyols (polyhydric alcohols) or other organic esters to form new ester species. gokemi.comatamanchemicals.com

This reactivity is crucial in polymer and materials science. For instance, the transesterification of dialkyl esters with polyols such as ethylene (B1197577) glycol, diethylene glycol, or glycerol (B35011) is a key step in the synthesis of polyester (B1180765) polyols, which are precursors for materials like polyurethanes. mdpi.comicevirtuallibrary.com The reaction involves the partial exchange of the isononyl alcohol groups in the this compound molecule with the hydroxyl groups of the polyol.

A variety of catalysts can be employed to facilitate the transesterification of dialkyl esters. These include organometallic compounds, such as those based on tin (e.g., dioctyltin (B90728) maleate) or titanium, which are effective for both esterification and transesterification reactions. google.comgoogle.com The choice of catalyst and reaction conditions (e.g., temperature, pressure) depends on the specific reactants and the desired product. google.com

Table 1: Catalyst Systems for Transesterification of Esters

Catalyst Type Examples Applicable Reactions Reference(s)
Acid Catalysts Sulfuric Acid (H₂SO₄), Hydrogen Halides General esterification and transesterification masterorganicchemistry.comgoogle.com
Base Catalysts Sodium Alkoxides (e.g., Sodium Methoxide) General transesterification masterorganicchemistry.comgoogle.com
Organometallic Catalysts Titanium Halides, Hydrated Titanium Oxides Esterification and transesterification google.com
Organotin Compounds (e.g., Dioctyltin maleate) Polyester polyol synthesis, transesterification google.comgoogle.com

Isomerization Phenomena: Maleate to Fumarate (B1241708) Transformation

This compound, the cis-isomer of the butenedioate (B8557255) diester, can undergo isomerization to form its more thermodynamically stable trans-isomer, diisononyl fumarate. atamanchemicals.comcelanese.com This geometric isomerization of the carbon-carbon double bond is a significant transformation pathway for maleate esters, often occurring under thermal stress or in the presence of catalysts. atamanchemicals.comcelanese.comlboro.ac.uk

Table 2: Research Findings on Isomerization of Dialkyl Maleates

Compound Condition Observation Reference(s)
Dioctyl Maleate (DOM) Heating at 180°C Slow isomerization to fumarate lboro.ac.uk
Dioctyl Maleate (DOM) Heating at 200°C Faster isomerization compared to 180°C lboro.ac.uk
Dibutyl Maleate (DBM) 200°C with 1% Benzoic Acid Moderate rate of isomerization lboro.ac.uk
Dibutyl Maleate (DBM) 200°C with 5% Benzoic Acid Significantly faster isomerization than with 1% acid lboro.ac.uk
General Dialkyl Maleates Heat, presence of acids or bases Transposition into the corresponding fumaric-acid dialkyl ester atamanchemicals.comcelanese.com

Oxidation Reactions and Epoxidation Mechanisms

The carbon-carbon double bond in the maleate backbone of this compound is a reactive site for oxidation reactions, particularly epoxidation. Research has been conducted into the synthesis of epoxidized this compound as a potential phthalate-free, bio-based plasticizer. researchgate.netresearchgate.net This transformation involves the oxidation of the double bond to form an epoxide ring, resulting in epoxidized diisononyl succinate.

The resulting epoxidized compound has been synthesized and analyzed for its performance as a plasticizer. researchgate.netresearchgate.net Further research has explored subsequent reactions of this epoxide. For example, attempts to synthesize a cyclic carbonate derivative through the reaction of epoxidized this compound with carbon dioxide (CO₂) were reported to be unsuccessful. researchgate.netresearchgate.net However, the corresponding tartrate (dihydroxy succinate) derivative could be successfully carbonylated using triphosgene. researchgate.netresearchgate.net These findings highlight the potential of epoxidized this compound as a versatile chemical intermediate. In addition to targeted epoxidation, the molecule is expected to react with other strong oxidizing agents. penpet.com

While the double bond is a primary site of reactivity, the isononyl ester side chains can also undergo oxidation. Studies on the metabolism of the structurally similar compound diisononyl phthalate (B1215562) (DINP) show that the isononyl groups are oxidized to form metabolites such as mono(carboxyisooctyl) phthalate (MCIOP), mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP). nih.gov This suggests that under certain oxidative conditions, similar transformations could potentially occur on the alkyl chains of this compound.

Table 3: Reactivity of Epoxidized this compound

Reactant Product Outcome Research Focus Reference(s)
Oxidizing Agent (e.g., peroxy acid) Epoxidized this compound Successful synthesis Development of new phthalate-free plasticizers researchgate.netresearchgate.net
Carbon Dioxide (CO₂) Cyclic carbonate of this compound Reaction failed Synthesis of carbonated derivatives researchgate.netresearchgate.net

Applications in Advanced Materials Science and Engineering

Polymer Modification and Formulation in Material Systems

The incorporation of Diisononyl maleate (B1232345) into polymer systems can significantly alter their fundamental characteristics, influencing everything from the polymerization process to the final material's processability.

Diisononyl maleate can act as a reactive co-monomer in various polymerization reactions, including vinyl and acrylic emulsion polymerization. gokemi.com Its integration into the polymer backbone can be strategically employed to produce copolymers with customized properties. neuchem.com For instance, it can be copolymerized with monomers like vinyl acetate (B1210297), vinyl chloride, acrylates, and styrenes. atamanchemicals.comspecialchem.com This process of internal plasticization results in polymer films that are less prone to embrittlement from plasticizer evaporation and exhibit high resistance to humidity and UV light. specialchem.com

The use of maleate-based copolymers allows for the synthesis of a broad range of materials with varying solubilities and mechanical properties. google.com By controlling the proportion of this compound in the monomer feed during polymerization, manufacturers can efficiently produce copolymers with low levels of residual monomers, which is crucial for applications with stringent purity requirements. google.com

Table 1: Examples of Polymer Systems Utilizing this compound as a Co-monomer

Polymer SystemCo-monomersResultant Properties
Vinyl Acetate CopolymersVinyl AcetateImproved film properties. researchgate.net
Acrylic EmulsionsAcrylic MonomersEnhanced flexibility and adhesion. gokemi.comneuchem.com
PVC CopolymersVinyl ChlorideInternal plasticization, improved flexibility. atamanchemicals.com
Styrene CopolymersStyreneModified elasticity and flexibility. specialchem.com

The rheological properties of a polymer melt are critical for its processing and final application. This compound can significantly influence the viscosity and viscoelastic behavior of polymer blends. nirmalacollege.ac.in In immiscible polymer blends, the melt viscosity is heavily dependent on interfacial interactions and the morphology of the phases. nirmalacollege.ac.in The addition of a compatibilizer like this compound can lead to a more homogeneous mixture, which in turn affects the flow behavior. nirmalacollege.ac.in

Rheological studies are essential for determining the appropriate mixing and processing conditions for polymer-based materials. nih.gov The incorporation of this compound can improve the workability and processability of materials like adhesives, coatings, and sealants, leading to enhanced product quality. justdial.com It helps in reducing the viscosity of solvent-based resin systems, enabling the production of high-solid, low-viscosity resins. rxweb-prd.com

A significant challenge in creating polymer blends is the inherent immiscibility of most polymers, which often leads to poor interfacial adhesion and compromised mechanical properties. nirmalacollege.ac.inscholaris.ca this compound has been investigated as a compatibilizer to improve the interfacial interactions in such blends. researchgate.net Compatibilizers work by reducing the interfacial tension between the different polymer phases, which retards the formation of large, separated domains and promotes a finer, more stable morphology. nirmalacollege.ac.in

For example, in blends of hydrophobic and hydrophilic polymers, such as polylactic acid (PLA) and starch, this compound can be used to enhance the compatibility between the two phases. researchgate.net This improvement in interfacial adhesion is crucial for achieving synergistic properties and creating a more robust final material. The compatibilization process can involve either adding a pre-made copolymer or generating one in-situ during the blending process. scholaris.ca

Functionalization of Polymer Matrices and Composite Materials

Beyond modifying the polymer backbone, this compound plays a crucial role in functionalizing polymer matrices and enhancing the performance of composite materials and adhesives.

The inclusion of this compound can be a strategic method to tailor the mechanical properties of polymeric systems. It can act as a plasticizer, imparting flexibility and improving the performance and durability of various resins. genoaint.com For instance, in PVC formulations, it serves as a staple for providing essential softening and flexibility to the final products. genoaint.com

Research has shown that the concentration and chemical structure of maleate esters can significantly affect the mechanical properties of polymers like PLA. While some studies have focused on dibutyl maleate, the principles can be extended to this compound, where the longer alkyl chains would be expected to provide even greater flexibility. researchgate.net The use of this compound as a co-monomer in polymer films and sheets is a known strategy to improve their mechanical properties. neuchem.com

Table 2: Impact of Maleate Esters on Mechanical Properties of PLA

PropertyNeat PLAPLA + Dibutyl MaleatePLA + Dibutyl Fumarate (B1241708)
Elongation at Break1.3%-~210.00% (with 12 wt%)
Glass Transition Temperature (Tg)64 °CLoweredLowered
Young's ModulusHighLoweredLowered
Data adapted from studies on dibutyl maleate and fumarate, indicating the potential effects of maleate plasticizers. researchgate.net

This compound is a vital component in the formulation of adhesives and sealants, where it enhances adhesive properties and improves bonding strength. justdial.comgenoaint.comnbinno.com Its presence contributes to the flexibility and durability of the adhesive, ensuring reliable and efficient bonding performance. genoaint.com In pressure-sensitive adhesives, the choice of monomers is critical, and this compound can be used in interpolymers to achieve a superior balance of adhesive and cohesive properties, particularly for applications on vinyl substrates. google.com

Higher dialkyl maleates, including this compound, are used in the preparation of silylated polyether sealants. google.com These sealants exhibit viscosity stability during compounding and a relatively fast cure rate, along with improved sag (B610663) resistance, extrusion rates, elongation, modulus, and tensile strength. google.com The use of this compound-based copolymers in adhesive formulations enhances their adhesive strength and flexibility. neuchem.com

Incorporation into Coating Technologies and Film-Forming Materials

This compound is increasingly recognized for its valuable contributions to the performance of modern coating technologies and film-forming materials. It functions primarily as a co-monomer and a plasticizer, enhancing several key properties of the final product. market.uscelanese.com

When copolymerized with monomers such as vinyl acetate, vinyl chloride, and various acrylates, this compound improves the flexibility, adhesion, and impact resistance of the resulting polymer resins. foremost-chem.comchemceed.com This makes it a valuable component in the formulation of a wide array of coatings, including paints, varnishes, and lacquers. justdial.com Its presence in these formulations helps to create films with enhanced durability and weather resistance. foremost-chem.comjustdial.com

Furthermore, this compound is considered a phthalate-free alternative to traditional plasticizers, aligning with the growing demand for more environmentally friendly and less toxic materials. imarcgroup.comatamanchemicals.com Its low volatility compared to some standard phthalate (B1215562) plasticizers is another key advantage. nbinno.com

Table 1: Impact of this compound on Coating Properties

Property Enhanced Mechanism of Action Resulting Benefit in Coatings
Flexibility Acts as an internal plasticizer, increasing the space between polymer chains. foremost-chem.comatamanchemicals.com Prevents cracking and improves durability of the coating film. justdial.com
Adhesion Improves the wetting properties of the formulation, allowing for better bonding to substrates. foremost-chem.comjustdial.com Enhances the longevity and protective qualities of the coating. market.us
Impact Resistance The modified polymer structure can better absorb and dissipate energy from impacts. foremost-chem.com Reduces damage from mechanical stress.
Weather & UV Resistance Enhances the thermal stability and resistance to degradation from environmental factors. market.usforemost-chem.com Improves the outdoor durability and color retention of the coating.
Film Formation Acts as a coalescing agent, promoting the fusion of polymer particles into a continuous film. justdial.com Leads to a smoother, more uniform, and defect-free coating surface.

Lubricant and Industrial Fluid Design Using this compound Derivatives

The utility of this compound extends into the formulation of high-performance lubricants and industrial fluids, where its derivatives serve as critical additives.

Performance as an Additive in Synthetic Lubricant Basestocks

This compound and its derivatives are utilized as additives in synthetic lubricant basestocks to enhance their performance characteristics. ontosight.aiulprospector.com These compounds can improve the lubricity of the base oil, which is crucial for reducing friction and wear between moving parts in machinery. justdial.com The addition of these derivatives can lead to improved operational efficiency and an extended lifespan for the lubricated components.

Research has explored the synthesis of various derivatives from this compound to create novel lubricant additives. For instance, epoxidized this compound has been investigated as a potential bio-based plasticizer and lubricant component. acs.org The ester structure of this compound provides good thermal stability, a desirable trait for lubricants operating under a wide range of temperatures. justdial.com

Table 2: Research Findings on this compound Derivatives in Lubricants

Derivative Type Synthetic Approach Key Performance Improvement Potential Application
Epoxidized this compound Epoxidation of the double bond in the maleate structure. acs.org Potential as a bio-based plasticizer and lubricant additive. acs.org Environmentally friendly lubricant formulations.
Thio-ether Derivatives Reaction with sulfur-containing compounds. Enhanced anti-wear and extreme pressure properties. acs.org Heavy-duty industrial and automotive lubricants.
Hydrogenated Derivatives Catalytic hydrogenation of the double bond. Improved thermal and oxidative stability. celanese.com High-temperature lubricant applications.

Rheological Modifiers in Industrial Hydraulic Systems

The rheological properties of industrial fluids, such as hydraulic fluids, are critical for their proper function. Rheology modifiers are additives designed to control the viscosity and flow behavior of these fluids under different conditions of temperature and shear. borchers.combasf.com While direct evidence for the extensive use of this compound itself as a primary rheology modifier in hydraulic systems is limited in the provided search results, its derivatives and related maleate esters can play a role in modifying fluid properties. kinampark.comtoxicdocs.org

The molecular structure of maleate esters can be tailored to interact with the base fluid and other components to achieve the desired viscosity profile. For example, polymers and copolymers incorporating maleate esters can be designed to act as viscosity index improvers, which help to maintain a more stable viscosity over a broad temperature range. This is crucial for the consistent and reliable operation of hydraulic systems in varying environmental conditions.

The function of such modifiers is to ensure that the hydraulic fluid is not too thick at low temperatures, which could lead to sluggish operation and cavitation, nor too thin at high temperatures, which could result in inadequate lubrication and internal leakage. The ability to polymerize this compound with other monomers offers a pathway to create customized rheology modifiers for specific hydraulic applications. chemceed.comatamanchemicals.com

Advanced Analytical Methodologies for Diisononyl Maleate Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a powerful tool for investigating the molecular structure of Diisononyl maleate (B1232345). jchps.com By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and the connectivity of its atoms can be obtained. researchgate.netslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of Diisononyl maleate. jchps.comnih.gov It provides precise information about the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR Analysis: In ¹H NMR spectroscopy of a maleate diester, the protons on the carbon-carbon double bond (HC=CH) are chemically equivalent and typically appear as a singlet. The specific chemical shift of this singlet provides confirmation of the maleate structure. The complex, branched isononyl alkyl chains produce a series of overlapping signals in the upfield region of the spectrum. These signals, corresponding to the -CH-, -CH₂, and -CH₃ groups of the isononyl moiety, can be challenging to resolve completely due to the isomeric complexity. However, integration of these signal regions allows for the verification of the ratio of the maleate backbone to the alkyl chains.

Carbon-¹³ (¹³C) NMR Analysis: ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals are observed for the carbonyl carbons (C=O) of the ester groups and the olefinic carbons (C=C) of the maleate core. The various carbon atoms within the isomeric isononyl chains will result in a cluster of peaks for each type of carbon environment (e.g., -CH₃, -CH₂, -CH), reflecting the structural diversity of the alkyl groups.

Functional Group Technique Typical Chemical Shift (δ) / Wavenumber (cm⁻¹) Range Notes
Olefinic Protons (-CH=CH-)¹H NMR~6.2-6.3 ppm (singlet)Confirms the maleate cis-isomer configuration.
Ester Alkyl Protons (-OCH₂-)¹H NMR~4.1-4.2 ppm (multiplet)Protons on the carbon adjacent to the ester oxygen.
Alkyl Protons (-CH₂-, -CH-)¹H NMR~0.8-1.7 ppm (complex multiplets)Overlapping signals from the isononyl chains.
Carbonyl Carbon (-C=O)¹³C NMR~165 ppmCharacteristic signal for the ester carbonyl group.
Olefinic Carbon (-C=C-)¹³C NMR~130 ppmSignal for the carbons of the double bond.
Alkyl Carbons¹³C NMR~10-40 ppmMultiple signals corresponding to the various carbons in the isomeric isononyl chains.

Vibrational Spectroscopy (FTIR, Raman): Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a characteristic fingerprint of the molecule by probing the vibrational modes of its chemical bonds. thermofisher.com These techniques are highly effective for identifying functional groups and can be used to monitor the progress of the esterification reaction during the synthesis of this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group. Another key absorption is the C-O stretching vibration. The presence of the carbon-carbon double bond (C=C) in the maleate backbone also gives rise to a characteristic, though typically weaker, absorption band. The aliphatic C-H stretching and bending vibrations from the long isononyl chains are also prominent.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to FTIR. thermofisher.com While the carbonyl stretch is also visible in the Raman spectrum, the C=C double bond stretch is often more intense and easily identifiable compared to its FTIR signal. This makes Raman particularly useful for confirming the presence of the maleate backbone. researchgate.netnih.gov Symmetrical vibrations, which may be weak in the FTIR spectrum, can be strong in the Raman spectrum. mdpi.com

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Range Notes
C=O Stretch (Ester)FTIR / Raman1720-1740 cm⁻¹A very strong and sharp absorption in FTIR, confirming the ester group.
C-H Stretch (Aliphatic)FTIR / Raman2850-3000 cm⁻¹Arises from the numerous C-H bonds in the isononyl chains.
C-O Stretch (Ester)FTIR1150-1250 cm⁻¹Strong absorption associated with the ester linkage.
C=C Stretch (Olefin)Raman / FTIR1630-1650 cm⁻¹Often stronger in the Raman spectrum, confirming the double bond.

Mass Spectrometry (GC-MS, LC-MS): Impurity Profiling and Degradation Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to identify impurities and degradation products by analyzing the mass-to-charge ratio of ionized molecules and their fragments. nih.gov When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for analyzing complex mixtures. gcms.cznih.gov

GC-MS Analysis: For volatile and semi-volatile impurities, GC-MS is the method of choice. The electron ionization (EI) mass spectrum of maleate esters often does not show a prominent molecular ion peak due to extensive fragmentation. Common fragmentation pathways include the loss of the alkoxy (-OR) group or the entire ester side chain. The resulting fragmentation pattern can provide structural information about the isomeric isononyl chains. Unique fragment ions can be used for the identification and quantification of specific isomers or impurities. gcms.cz

LC-MS Analysis: For non-volatile impurities, degradation products, or oligomers, LC-MS is more suitable. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. These methods are more likely to produce a protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight of the parent compound and its non-volatile derivatives. Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions, providing further structural details for identification. researchgate.net

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a substance like this compound, which is an isomeric mixture and may contain various impurities, chromatographic methods are essential for purity assessment and quantification.

Gas Chromatography (GC) for Volatile Components and Purity

Gas Chromatography (GC) is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. chromatographyonline.com It is widely used to assess the purity of this compound and to quantify residual reactants, such as isononyl alcohol, or volatile by-products. nih.govresearchgate.net

The analysis of this compound by GC typically shows a broad cluster of peaks rather than a single sharp peak. This is because DINM is a mixture of various structural isomers of the C9 alcohol. A capillary column with a non-polar or mid-polarity stationary phase is often employed for the separation. gcms.cz A flame ionization detector (FID) provides excellent sensitivity for quantification, while coupling the GC to a mass spectrometer (MS) allows for the definitive identification of the separated components. gcms.cz

Parameter Typical Condition Purpose
Column Type DB-5MS, Rxi-5MS (or similar 5% phenyl-methylpolysiloxane)Provides good separation for semi-volatile esters and isomers.
Injector Temperature 280-300 °CEnsures complete vaporization of the sample.
Oven Program Temperature ramp (e.g., 150 °C to 300 °C at 10 °C/min)Allows for the separation of compounds with a range of boiling points.
Carrier Gas Helium or HydrogenMobile phase to carry the sample through the column.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification.

Liquid Chromatography (HPLC, GPC) for Polymer Characterization and Non-volatile Constituents

Liquid chromatography is used for the separation of compounds that are not sufficiently volatile for GC analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity determination of this compound and the quantification of non-volatile impurities or degradation products. sielc.com Reversed-phase HPLC, using a C18 or C8 column, is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com Detection is often achieved using an ultraviolet (UV) detector, as the carbon-carbon double bond in the maleate moiety absorbs UV light. A mass spectrometer or an evaporative light scattering detector (ELSD) can also be used for compounds lacking a UV chromophore.

Gel Permeation Chromatography (GPC): Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. While this compound itself is a small molecule, GPC is invaluable for analyzing the polymer systems in which it is used as a plasticizer. GPC can be used to determine the molecular weight distribution of the polymer and to investigate how the addition of the plasticizer affects the polymer's characteristics. It can also be used to detect and quantify any high molecular weight oligomeric impurities that may be present in the technical-grade this compound.

Thermal Analysis and Dynamic Mechanical Characterization of Modified Materials

The thermal stability and phase behavior of materials modified with this compound (DINM) are critical parameters for determining their processing conditions and end-use performance. Advanced analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable insights into the material's response to temperature changes.

Thermogravimetric Analysis (TGA): Decomposition Kinetics

Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability of materials by monitoring mass loss as a function of temperature in a controlled atmosphere. For polymers plasticized with this compound, TGA is instrumental in determining the onset of thermal degradation, which is often associated with the volatilization of the plasticizer, followed by the decomposition of the polymer matrix.

In a typical TGA experiment, the sample is heated at a constant rate, and the resulting mass loss is plotted against temperature. The onset of decomposition is often defined as the temperature at which a small percentage (e.g., 5%) of the initial mass is lost. For high-boiling point ester plasticizers, this temperature is expected to be well above the typical processing temperatures of most commodity plastics. The thermal stability of maleate oligomers has been shown to be influenced by their specific chemical structure. researchgate.net

The data in Table 1 represents hypothetical TGA-derived decomposition temperatures for this compound under different heating rates in an inert nitrogen atmosphere. This data illustrates the common trend where higher heating rates shift the decomposition temperatures to higher values due to thermal lag. mdpi.com The activation energy of decomposition, a key kinetic parameter, can be calculated from such data using model-free isoconversional methods.

Table 1: Hypothetical TGA Decomposition Data for this compound

Heating Rate (°C/min)Onset Decomposition Temperature (Tonset) (°C)Temperature at Maximum Decomposition Rate (Tpeak) (°C)
5280305
10295320
20310335

Differential Scanning Calorimetry (DSC): Phase Transitions and Polymer Blends

Differential Scanning Calorimetry is a powerful thermal analysis technique used to study the phase transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. elsevierpure.com For this compound and the polymers it modifies, DSC can provide critical information on glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net

When used as a plasticizer, this compound lowers the glass transition temperature of a polymer, such as Polyvinyl chloride (PVC), making it more flexible. hitachi-hightech.com This effect is readily observable in a DSC thermogram as a downward shift in the baseline of the heat flow curve. The extent of this shift is generally proportional to the concentration of the plasticizer. The presence of a single glass transition in a polymer blend is often an indicator of good miscibility between the polymer and the plasticizer. researchgate.net

While specific DSC thermograms for pure this compound are not widely published, its primary role is to modify the phase behavior of the polymer matrix. The plasticizer itself, being a high-molecular-weight ester, is expected to have a very low melting point. For instance, the freezing temperature of Dioctyl maleate, a similar compound, is reported to be -60°C. celanese.com

The data presented in Table 2 illustrates the typical effect of adding a maleate plasticizer, such as this compound, to a rigid polymer like PVC. The glass transition temperature of the PVC is significantly lowered with increasing plasticizer content, indicating an increase in the material's flexibility.

Table 2: Effect of a Maleate Plasticizer on the Glass Transition Temperature (Tg) of PVC

SamplePlasticizer Content (phr*)Glass Transition Temperature (Tg) (°C)
Unplasticized PVC085
Plasticized PVC2055
Plasticized PVC4025
Plasticized PVC60-5

*phr: parts per hundred parts of resin

DSC is also a valuable tool for studying the crystallization and melting behavior of semi-crystalline polymers modified with this compound. The plasticizer can influence the degree of crystallinity and the rate of crystallization, which in turn affects the mechanical properties of the material. colab.ws

Theoretical and Computational Chemistry Studies of Diisononyl Maleate

Molecular Modeling and Simulation of Structure-Reactivity Relationships

Molecular modeling is a cornerstone for understanding how the architecture of diisononyl maleate (B1232345) influences its chemical reactivity and physical properties. These simulations provide a detailed view of the molecule's electronic structure and dynamic behavior.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to elucidate the electronic characteristics of diisononyl maleate. While specific literature on DINM is limited, data from analogous maleate esters and plasticizers allow for a robust theoretical assessment. These methods provide values for key electronic descriptors that govern reactivity.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to undergo electronic transitions and participate in chemical reactions, such as polymerization initiation.

These calculations also map the electron density distribution and electrostatic potential, identifying electron-rich and electron-poor regions of the molecule. For DINM, the electron-withdrawing nature of the carbonyl groups in the maleate backbone creates a significant dipole moment, which is crucial for its interaction with polar polymers like polyvinyl chloride (PVC). Reaction pathway modeling can be used to calculate the activation energies for processes like radical addition to the double bond, providing a theoretical basis for understanding its polymerization kinetics. researchgate.netscience.gov

Table 1: Representative Quantum Chemical Descriptors for a Maleate Structure

Calculated PropertyRepresentative Value RangeSignificance in this compound
HOMO Energy -7.0 to -6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -1.5 to -1.0 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.0 to 6.0 eVCorrelates with chemical reactivity and stability.
Dipole Moment 2.0 to 2.5 DebyeQuantifies molecular polarity, influencing intermolecular forces.

This compound is a flexible molecule due to its two long, branched isononyl side chains. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule. The isononyl chains can adopt numerous folded and extended conformations, which influences how the molecule packs and interacts with its environment.

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of DINM over time. researchgate.net In these simulations, the movements of all atoms in a system are calculated over millions of small time steps, providing a trajectory that reveals how the molecule flexes, rotates, and translates. When simulating DINM within a polymer matrix like PVC, MD can be used to study:

Plasticizer-Polymer Interactions: How the ester groups of DINM interact with the PVC chains.

Free Volume: How the bulky isononyl chains create space between polymer chains, leading to increased flexibility and a lower glass transition temperature. mdpi.com

Migration Tendency: The diffusion rate of the plasticizer within the polymer matrix, which is a key performance indicator. researchgate.net

Simulations have shown that the branched nature of the isononyl chains is effective at disrupting polymer chain packing, though it can sometimes lead to slightly lower compatibility compared to linear-chain analogues. researchgate.net

Polymerization Process Simulation and Prediction

This compound can be used as a monomer or co-monomer in polymerization reactions, typically through free-radical mechanisms. google.comacs.org Computational models are vital for predicting how it will behave in these processes.

Kinetic modeling of the radical polymerization of DINM involves simulating the rates of the fundamental reaction steps: initiation, propagation, chain transfer, and termination. The rate of polymerization for monomers with long aliphatic chains can be relatively low. researchgate.net This is attributed to the steric hindrance caused by the bulky isononyl groups, which can impede the approach of radicals to the reactive double bond.

Kinetic models, often based on a set of differential equations describing the concentration of each species over time, can predict key outcomes such as monomer conversion and the evolution of molecular weight distribution. These models require kinetic rate constants as inputs, which can be estimated using quantum chemical calculations or experimental data from similar systems.

Table 2: Key Parameters in Kinetic Modeling of DINM Polymerization

ParameterDescriptionInfluence of DINM Structure
Propagation Rate Constant (k_p) The rate at which monomer units are added to the growing polymer chain.Lowered by the steric bulk of the isononyl groups.
Termination Rate Constant (k_t) The rate at which growing chains are deactivated.Can be affected by the mobility of the large polymer radicals.
Chain Transfer Constant (C_M) The likelihood of the radical being transferred to a monomer molecule.The isononyl chains may offer sites for chain transfer, potentially limiting molecular weight.

When this compound is polymerized with a co-monomer, its incorporation into the final polymer chain is not random. The behavior is governed by the reactivity ratios of the two monomers. Statistical models, such as the Mayo-Lewis equation, use these reactivity ratios to predict the composition of the copolymer and the sequence distribution of the monomer units along the chain.

The reactivity ratio for DINM (r1) compared to a co-monomer (r2) indicates the relative preference of a growing polymer chain ending in a DINM radical to add another DINM molecule versus the co-monomer. Given the electronic nature and steric hindrance of maleates, they often exhibit different reactivity ratios compared to more reactive monomers like styrenes or acrylates, leading to a tendency towards alternating copolymerization in some systems.

Intermolecular Interactions and Solvation Thermodynamics in Material Systems

The effectiveness of this compound as a plasticizer is fundamentally determined by its intermolecular interactions with the host polymer. mdpi.com Thermodynamic models help quantify the compatibility and mixing behavior of DINM in these systems.

The thermodynamics of mixing DINM with a polymer like PVC can be described by the Flory-Huggins theory. The key parameter is the interaction parameter (χ), which represents the enthalpy of interaction between the plasticizer and the polymer. A low or negative χ value indicates favorable interactions and good compatibility.

Environmental Fate and Biogeochemical Cycling of Diisononyl Maleate

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a primary mechanism for the environmental breakdown of Diisononyl maleate (B1232345). This process is mediated by microorganisms that utilize the compound as a carbon source, leading to its transformation and eventual mineralization. The metabolic pathways typically involve the initial cleavage of the ester bonds.

Research on maleate-based plasticizers has shown that the rate and extent of biodegradation are influenced by the structure of the alkyl side chains. For instance, studies on a range of maleate diesters with varying linear alkyl chains (from ethyl to n-octyl) have demonstrated that while they are susceptible to microbial hydrolysis, the length of the chain can affect the degradation kinetics. nih.govresearchgate.net Longer chains, such as those in dioctyl maleate (a structural analog of DINM), have been observed to have slower biodegradation rates compared to shorter-chain maleates like dibutyl maleate. researchgate.netmcgill.ca

Furthermore, branching in the alkyl chain, a key feature of Diisononyl maleate, has been shown to significantly hinder biodegradation. In a study comparing linear and branched maleates, the branched diester di(2-ethylhexyl) maleate (DEHM) exhibited almost no degradation by the soil bacterium Rhodococcus rhodocrous, whereas its linear counterparts were hydrolyzed at acceptable rates. nih.govresearchgate.net This suggests that the complex, branched structure of the isononyl groups in DINM likely makes it more recalcitrant to microbial attack compared to linear-chain maleates.

The initial step in the microbial metabolism of maleate esters is the enzymatic hydrolysis of one of the ester linkages. This reaction is catalyzed by esterases or lipases, resulting in the formation of the corresponding monoester, monoisononyl maleate, and isononyl alcohol. This is then followed by the hydrolysis of the second ester bond to yield maleic acid and another molecule of isononyl alcohol. industrialchemicals.gov.aumdpi.com The resulting maleic acid and isononyl alcohol can then be funneled into central metabolic pathways. acs.org For example, maleic acid can be further metabolized by some microorganisms. acs.org

The kinetics of this compound biodegradation are expected to differ significantly between aerobic and anaerobic environments. Generally, aerobic degradation is more rapid and efficient for many organic compounds, including ester plasticizers. regulations.gov

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygen as the terminal electron acceptor, which allows for the complete oxidation of organic substrates. While specific kinetic data for this compound is not readily available, studies on analogous compounds provide insight. For example, dibutyl maleate has been shown to be readily biodegradable in aerobic sludge. researchgate.net Another study reported a biodegradation half-life of 8.9 days for dibutyl maleate when tested with Rhodococcus rhodocrous. researchgate.net However, the degradation rate of maleate plasticizers generally decreases as the number of carbon atoms in the alkyl chain increases. researchgate.net Given that this compound has longer, branched alkyl chains, its aerobic degradation rate is expected to be slower than that of shorter-chain maleates.

Anaerobic Degradation: Under anaerobic conditions, the rate of degradation for phthalate (B1215562) esters, which are structurally related to maleates, is typically delayed compared to aerobic conditions. regulations.gov The degradation of large, complex molecules like this compound under anaerobic conditions is a multi-step process that can be rate-limited by hydrolysis. researchgate.netnih.gov The initial breakdown of the ester into smaller, more soluble compounds is often the slowest step. The length and branching of the alkyl chain can significantly impact the extent of anaerobic degradation. regulations.gov It is anticipated that this compound would exhibit slow degradation kinetics in anaerobic environments such as sediments and flooded soils.

A summary of expected degradation trends based on analogous compounds is presented in the table below.

Environmental CompartmentConditionExpected Degradation Rate of this compoundInfluencing Factors
Soil AerobicSlow to moderateSoil moisture, temperature, microbial population, presence of co-substrates. nih.govnih.gov
Water/Sediment AerobicSlowSlower than shorter-chain maleates; limited by bioavailability. researchgate.netmcgill.ca
Water/Sediment AnaerobicVery SlowRate-limited by hydrolysis; inhibited by branched structure. regulations.govnih.gov
Wastewater Treatment AerobicModerate to High Removal (primarily via sorption)High primary biodegradation may occur, but mineralization is slower; strong sorption to sludge is expected. regulations.gov

This table is based on inferred data from structurally similar compounds, as direct kinetic data for this compound is limited.

The microbial degradation of this compound proceeds through a series of metabolic intermediates. The primary degradation pathway involves the stepwise hydrolysis of the two ester bonds.

First Hydrolysis Step: The initial enzymatic attack cleaves one of the ester links, yielding monoisononyl maleate and isononyl alcohol . industrialchemicals.gov.au The temporary buildup of the monoester metabolite has been observed during the biodegradation of other long-chain maleates, such as dioctyl maleate. nih.gov

Second Hydrolysis Step: The resulting monoisononyl maleate is then further hydrolyzed to produce maleic acid and a second molecule of isononyl alcohol . industrialchemicals.gov.au

Following these initial hydrolysis steps, the resulting alcohol and acid can be further metabolized. Isononyl alcohol, a nine-carbon branched alcohol, can be oxidized through pathways similar to fatty acid oxidation. Maleic acid can be converted into intermediates of the Krebs cycle by some microorganisms. acs.org

While direct studies on DINM metabolites are limited, research on the degradation of the structurally similar Diisononyl Phthalate (DINP) by a bacterial consortium identified several degradation products, including monoisononyl phthalate and iso-nonanol, which supports the proposed initial hydrolysis pathway. repositorioinstitucional.mx Similarly, the degradation of malathion (B1675926), another ester-containing compound, has been shown to produce intermediate metabolites like malathion monocarboxylic acid and diethyl fumarate (B1241708). mdpi.com

A proposed pathway for the initial stages of this compound biodegradation is shown in the table below.

Parent CompoundPrimary MetaboliteSecondary MetaboliteFurther Breakdown Products
This compound Monoisononyl maleateMaleic acidIntermediates of central metabolism (e.g., Krebs cycle)
Isononyl alcoholIsononyl alcoholOxidized intermediates (e.g., corresponding aldehydes and carboxylic acids)

This table outlines the expected primary degradation pathway based on the chemical structure of this compound and degradation pathways of analogous esters.

The complete biodegradation of complex, recalcitrant molecules like this compound in the environment is often accomplished not by a single microbial species, but by the synergistic action of a microbial consortium. mdpi.comnih.govresearchgate.net Microbial consortia offer several advantages over individual strains, including enhanced metabolic capability, greater resilience to environmental stress, and the ability to carry out complex degradation pathways where different members perform different steps. mdpi.commdpi.com

For the degradation of this compound, a consortium would likely involve:

Primary Degraders: Bacteria or fungi that secrete extracellular esterases or lipases to initiate the hydrolysis of the diester into monoisononyl maleate and isononyl alcohol. mdpi.com

Secondary Metabolizers: Other microorganisms that then utilize these initial breakdown products. For example, some bacteria might specialize in degrading isononyl alcohol, while others metabolize maleic acid. mdpi.com

This division of labor prevents the accumulation of intermediate metabolites, which can sometimes be toxic or inhibitory to the primary degraders. nih.govmdpi.com For instance, the buildup of the monoester of dioctyl maleate was found to inhibit the growth of Rhodococcus rhodocrous. nih.gov In a consortium, other members could consume this monoester, thus relieving the inhibition and allowing the degradation process to continue efficiently.

Studies on the degradation of Diisononyl Phthalate (DINP) have demonstrated the effectiveness of a saline soil bacterial consortium, which included genera such as Serratia, Pseudomonas, and Achromobacter. repositorioinstitucional.mx This consortium was able to achieve almost complete degradation of DINP, with the different species likely working together to break down the parent compound and its metabolites through de-esterification and β-oxidation pathways. repositorioinstitucional.mx A similar synergistic relationship is expected to be crucial for the effective environmental degradation of this compound. mdpi.com

Abiotic Environmental Transformation Processes

In addition to biodegradation, this compound can be transformed in the environment through abiotic processes, primarily hydrolysis and photolysis. These processes can occur independently of or in conjunction with microbial activity.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the ester linkages are susceptible to hydrolysis. This process is generally slow for long-chain diesters under neutral pH conditions but can be accelerated by the presence of acids or bases.

The hydrolysis of this compound would occur in two steps, similar to its microbial degradation pathway:

this compound + H₂O → Monoisononyl maleate + Isononyl alcohol

Monoisononyl maleate + H₂O → Maleic acid + Isononyl alcohol

The rate of hydrolysis for esters is influenced by the length and branching of the alkyl chain. For phthalate esters, the hydrolysis half-life increases with the length of the alkyl chain. regulations.gov It is expected that this compound, with its long, branched alkyl groups, would have a slow rate of abiotic hydrolysis under typical environmental pH conditions (pH 5-9). However, over long periods, hydrolysis can contribute to the gradual breakdown of the compound in aqueous environments. industrialchemicals.gov.au For instance, dilute aqueous solutions of the related compound dioctyl sulfosuccinate (B1259242) are subject to hydrolysis at very low (pH < 1) or very high (pH > 10) pH levels. atamanchemicals.com

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This process can occur through two main mechanisms:

Direct Photolysis: The this compound molecule itself absorbs light energy, leading to an excited state that is unstable and breaks down. This requires the molecule to have a chromophore that can absorb light at wavelengths present in sunlight (λ > 290 nm). While the ester groups and the carbon-carbon double bond in the maleate moiety can absorb UV light, the efficiency of direct photolysis in surface waters or on soil surfaces is not well-documented for this specific compound.

Indirect Photolysis: This process involves reactive species that are themselves generated by light. In natural waters and on soil surfaces, sunlight can interact with substances like nitrate, iron species, and dissolved organic matter (like humic acids) to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.comnih.gov These reactive species can then attack and degrade the this compound molecule. Indirect photolysis is often a more significant degradation pathway for organic pollutants in the environment than direct photolysis. nih.govresearchgate.net

Specific studies on the photolytic degradation of this compound are lacking. However, it is plausible that indirect photolysis, driven by hydroxyl radicals, contributes to its transformation in sunlit environmental compartments like the upper layers of water bodies and the surface of soils.

Environmental Persistence and Distribution Studies in Non-Biological Matrices

The environmental persistence and distribution of this compound (DINM) in non-biological matrices are governed by its physicochemical properties and its susceptibility to various abiotic degradation processes. While specific data for this compound is limited, research on structurally similar long-chain dialkyl maleates, such as dioctyl maleate (DOM) and dibutyl maleate (DBM), provides valuable insights into its likely environmental behavior. The primary abiotic degradation pathways include hydrolysis and photodegradation, which, along with partitioning behavior, determine the compound's fate in soil, water, sediment, and air.

Research indicates that, unlike phthalate esters for which abiotic hydrolysis is generally not a significant degradation mechanism under typical environmental conditions regulations.govregulations.gov, maleate esters can undergo hydrolysis. This process breaks the ester bonds, yielding maleic acid and the corresponding alcohol industrialchemicals.gov.au. Studies on the hydrolytic degradation of polyesters have utilized accelerated tests under acidic or basic conditions to predict degradation rates mdpi.com. For instance, one study on dioctyl maleate demonstrated a first-order degradation kinetic with a calculated half-life, suggesting its susceptibility to breakdown mcgill.ca. In contrast, the hydrolysis half-life for a structurally similar phthalate, di(2-ethylhexyl) phthalate (DEHP), at pH 8 and 30°C has been estimated to be over 100 years regulations.gov.

The distribution of maleate esters in the environment is influenced by their tendency to adsorb to organic matter. Transport predictions for dibutyl maleate (DBM) suggest it would primarily concentrate in soils and waters, with minimal impact on the air science.gov. This partitioning behavior is similar to that of high molecular weight phthalates, which show a strong affinity for soil and sediment, where 70 to 98 percent of the total phthalate mass is expected to reside in aquatic systems regulations.gov. Given its structure, this compound is also expected to partition significantly to soil and sediment compartments.

Atmospheric photodegradation is considered an important degradation process for organic chemicals regulations.gov. While aqueous photodegradation of related phthalate esters is not a significant process, their degradation in the atmosphere occurs at a much faster rate, primarily through reactions with hydroxyl radicals regulations.govregulations.gov. Model estimates for DEHP indicate an atmospheric half-life of approximately one day regulations.gov. It is anticipated that this compound would follow a similar pattern, with limited degradation by sunlight in water but more rapid transformation in the atmosphere.

The following tables summarize key findings from studies on related maleate esters and comparable compounds, which serve as proxies for understanding the environmental fate of this compound.

Table 1: Environmental Distribution Predictions for Maleate Esters and Analogues This table presents predicted environmental compartments for related compounds, indicating the likely distribution of this compound.

CompoundPrimary Environmental Compartment(s)Source
Dibutyl Maleate (DBM)Soils and Waters science.gov
Di(2-ethylhexyl) Phthalate (DEHP) (Analogue)Bottom Sediment (70-98% of total mass in aqueous systems) regulations.gov

Table 2: Abiotic Degradation Data for Related Maleate Esters This table shows available degradation data for maleate esters, which helps in assessing the environmental persistence of this compound.

CompoundDegradation ProcessFindingSource
Dioctyl Maleate (DOM)Biodegradation (as a proxy for general degradation)Half-life of 3.16 days (calculated from first-order kinetics) mcgill.ca
Dibutyl Maleate (DBM)Primary DegradationComplete primary degradation within 3 days science.gov
Maleic Anhydride (B1165640) CopolymersHydrolysis100% hydrolyzed after a 10-day reaction period at room temperature google.com

Table 3: Monitored Concentrations of a Structurally Similar Phthalate (DINP) in Environmental Matrices Data for Diisononyl Phthalate (DINP) provides context for the potential environmental concentrations of similarly used plasticizers like this compound. All concentrations are µg/kg dry weight (dw) unless otherwise specified.

MatrixConcentration RangeSource
Surface Water&lt;0.1 to 1.09 µg/L regulations.govregulations.gov
Sediment&lt;25 to 6,161 regulations.govregulations.gov
Soil1 to 910 regulations.govregulations.gov
Sewage Sludge110 to 23,000 regulations.govregulations.gov

Emerging Research Frontiers and Future Directions for Diisononyl Maleate

Development of Bio-based and Sustainable Diisononyl Maleate (B1232345) Alternatives

The increasing global emphasis on green chemistry and the circular economy has spurred intensive research into bio-based plasticizers as sustainable alternatives to petroleum-derived compounds. marketresearchfuture.comgoogle.com The goal is to shift from fossil-based feedstocks to renewable resources, thereby reducing the carbon footprint of plasticized polymers. tuhh.dechemistryviews.org This trend directly impacts the future of maleate plasticizers, with a growing focus on developing bio-based variants. giiresearch.com

Research efforts are concentrated on synthesizing plasticizers from renewable feedstocks such as vegetable oils, cardanol, glycerol (B35011), citric acid, malic acid, and succinic acid. researchgate.netmdpi.comresearchgate.net For instance, scientists have successfully synthesized bicyclic plasticizers from bio-based 2-methylfuran, maleic anhydride (B1165640), and 2-ethylhexanol. chemistryviews.org The process involves a Diels-Alder reaction followed by hydrogenation and esterification to create novel plasticizer structures. chemistryviews.org Performance tests of these bio-based compounds in Polyvinyl Chloride (PVC) have shown promising plasticizing properties, with different isomers offering advantages in either solution temperature and efficiency or viscosity and tensile strength. chemistryviews.org

Another promising route involves the use of renewable malic acid, which can be sourced from biotechnological processes, to synthesize acetylated malic acid alkyl esters. researchgate.net These esters have demonstrated excellent plasticizing performance in both PVC and Poly(lactic acid) (PLA), a bio-based polymer, with some variants showing enhanced properties compared to conventional plasticizers. researchgate.net Similarly, palm oil can be converted into polyester (B1180765) plasticizers through alcoholysis and esterification with maleic anhydride, yielding a product with excellent compatibility and thermal stability in PVC blends. mdpi.com The development of terpinene maleic acid esters also represents a significant step toward creating effective bio-based plasticizers to overcome the typical disadvantages of higher costs and complex production associated with sustainable alternatives. fraunhofer.de

A key synthesis pathway that directly involves a maleate ester is the production of Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), a widely used non-phthalate plasticizer. researchgate.net One method to produce DINCH is through a Diels-Alder reaction of diisononyl maleate with 1,3-butadiene, followed by hydrogenation. wikipedia.org This positions DINM as a potential intermediate in the synthesis of next-generation, safer plasticizers. The drive for sustainability is also encouraging innovation in production processes to improve efficiency, reduce emissions, and research alternative sustainable feedstocks. giiresearch.com

Table 1: Comparison of Bio-Based Feedstocks for Plasticizer Synthesis
Bio-Based FeedstockKey Synthesis ProcessResulting Plasticizer TypeNotable Research FindingSource(s)
2-Methylfuran, Maleic AnhydrideDiels-Alder reaction, hydrogenation, esterificationBicyclic PlasticizersDemonstrates promising plasticizing efficiency in PVC. chemistryviews.org tuhh.dechemistryviews.org
Malic AcidEsterification and acetylationAcetylated Malic Acid Alkyl EstersActs as an excellent plasticizer for both PVC and PLA polymers. researchgate.net researchgate.net
Palm Oil, Maleic AnhydrideAlcoholysis, esterificationPolyester PlasticizerShows excellent compatibility and improves thermal stability of PVC blends. mdpi.com mdpi.com
Succinic Acid, n-HeptanolSolventless esterificationDi-n-heptyl Succinate (DHPS)A fully renewable, biodegradable, and effective green plasticizer for PVC. researchgate.net researchgate.net
This compound, 1,3-ButadieneDiels-Alder reaction, hydrogenationDi(isononyl) cyclohexane-1,2-dicarboxylate (DINCH)Positions DINM as a potential intermediate for safer, non-phthalate plasticizers. wikipedia.org wikipedia.org

Advanced Functional Materials Incorporating this compound

This compound is increasingly utilized not just as a traditional plasticizer but as a functional co-monomer in the synthesis of advanced polymers. foremost-chem.comchemceed.com Its ability to copolymerize with a range of monomers—including vinyl acetate (B1210297), vinyl chloride, acrylates, and styrene—allows for the creation of materials with tailored properties. foremost-chem.comchemceed.comeastman.comatamanchemicals.com These copolymers are integral to the formulation of high-performance paints, coatings, adhesives, and rubbers. foremost-chem.com

When used as an internal plasticizer through copolymerization, DINM becomes a permanent part of the polymer backbone. foremost-chem.com This enhances the flexibility, adhesion, impact resistance, and durability of the resulting material. foremost-chem.comgenoaint.com For example, copolymers incorporating DINM exhibit good transparency and impact resistance, making them suitable for applications like films and specialized coatings. foremost-chem.com In the coatings industry, DINM improves adhesion and weatherability, contributing to long-lasting and resilient finishes. genoaint.commarket.us

The research frontier in this area is pushing towards the integration of DINM into next-generation "smart" coatings and materials enhanced with nanotechnology. market.us As a reactive plasticizer and co-monomer, DINM helps optimize the flexibility and processability of advanced acrylic and vinyl-based emulsions that serve as the foundation for nanocomposite coatings. market.us These smart coatings can offer superior mechanical strength, thermal stability, and even self-sensing capabilities. market.us Furthermore, the demand for materials that can withstand extreme conditions is driving the use of DINM in formulations for high-temperature coatings and adhesives, essential for the automotive, aerospace, and electronics industries. market.us The growing electrification in the automotive sector is also spurring demand for maleate grades that improve thermal stability and dielectric properties in advanced electronics. researchandmarkets.com

Table 2: Functional Properties Imparted by this compound in Advanced Materials
Material TypeRole of DINMEnhanced PropertyExample ApplicationSource(s)
Vinyl/Acrylic CopolymersCo-monomerFlexibility, Adhesion, Impact ResistanceHigh-performance paints, adhesives. foremost-chem.com foremost-chem.commarket.us
PVC CopolymersInternal PlasticizerLow-temperature Flexibility, TransparencySpecialty films, low-temperature resistant articles. foremost-chem.com foremost-chem.com
High-Temperature CoatingsCo-monomer / PlasticizerHeat Resistance, Durability, AdhesionAutomotive exhaust systems, engine components. market.us market.us
Smart Coatings / NanocompositesReactive Plasticizer / Co-monomerProcessability, Flexibility, AdhesionCoatings with self-sensing capabilities. market.us market.us

Synergistic Effects with Next-Generation Chemical Additives and Modifiers

The performance of a polymer is rarely determined by a single additive. Modern material science focuses on the complex interactions between various components within a formulation. Research is actively exploring the synergistic effects of combining this compound with other next-generation additives and modifiers to achieve performance characteristics that surpass what can be achieved with a single substance. justdial.comjustdial.com

One key area of investigation is the blending of DINM with other plasticizers or specialized additives to create customized solutions. justdial.comjustdial.com Such blends can be tailored to optimize specific properties like flame resistance, viscosity, or compatibility with different polymers. justdial.com For example, DINM can be used as a co-plasticizer to enhance the performance of other plasticizers in a formulation. justdial.com

In the realm of bio-polymers, DINM has been reported to be an effective compatibilizer for blends of polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT). researchgate.net Compatibilizers are crucial for improving the interfacial adhesion between otherwise immiscible polymers, leading to enhanced mechanical properties. researchgate.net Research has demonstrated that the synergistic effect of a compatibilizer and a nucleating agent can significantly increase the tensile strength and impact toughness of PLA/PBAT blend films. researchgate.net

Furthermore, the interaction of plasticizers with other additives like heat stabilizers is a critical research area. In PVC stabilization, for instance, an outstanding synergistic effect has been observed when Ca/Zn stearate (B1226849) stabilizers are coupled with auxiliary stabilizers like pentaerythritol (B129877) (PER) and dibenzoylmethane (B1670423) (DBM). mdpi.com While PER improves both initial color and long-term stability, DBM primarily enhances long-term stability by forming metal complexes that allow the primary stabilizer to function more effectively. mdpi.com Understanding how plasticizers like DINM influence these complex interactions is key to developing more robust and durable polymer systems. The industry trend towards "One-Pack" solutions, which are customized mixtures of multiple additives like stabilizers, lubricants, and modifiers, further highlights the importance of synergistic effects in modern polymer formulation. specialchem.com

Table 3: Examples of Synergistic Effects with Chemical Additives
Additive CombinationPolymer SystemSynergistic EffectResulting ImprovementSource(s)
Dioctyl Maleate (as compatibilizer) + Nucleating Agent (e.g., TiO₂)PLA/PBAT BlendsImproved interfacial adhesion and controlled crystallization.Enhanced tensile strength and impact resistance. researchgate.net researchgate.net
Zinc Orotate (ZnOr₂) + Dibenzoylmethane (DBM)PVCDBM forms complexes with ZnCl₂, allowing ZnOr₂ to absorb HCl more effectively.Greatly improved long-term thermal stability. mdpi.com mdpi.com
Ca/Zn Stearate + Pentaerythritol (PER)PVCPER complexes with ZnCl₂, protecting the primary stabilizer.Improved initial color and long-term stability. mdpi.com mdpi.com
Blended Plasticizers (e.g., DINM + others)Various PolymersCombined properties of multiple plasticizers.Tailored performance characteristics (e.g., flame resistance, viscosity). justdial.com justdial.com

Q & A

Q. What are the current methodologies for synthesizing maleate derivatives like diisononyl maleate, and how can their efficiency be evaluated?

Synthesis of maleate derivatives typically involves esterification reactions between maleic anhydride and alcohol precursors (e.g., isononyl alcohol for this compound). Key steps include catalyst selection (e.g., acid catalysts like sulfuric acid or enzymatic approaches), reaction temperature optimization, and purification via distillation. Efficiency is evaluated using metrics such as conversion rate (e.g., via gas chromatography) and purity (e.g., nuclear magnetic resonance spectroscopy). Advanced methods like reactive distillation (RD) can enhance yield by integrating reaction and separation; simulations in Aspen Plus have shown optimal RD conditions (e.g., 17 theoretical stages, reflux ratio 0.25) for dimethyl maleate synthesis, which may be adaptable to this compound .

Q. How can researchers address contradictions in data on the environmental stability of maleate-based plasticizers?

Conflicting data on environmental persistence often arise from differences in experimental conditions (e.g., microbial activity, pH, temperature). To resolve these, researchers should:

  • Standardize test protocols (e.g., OECD guidelines for biodegradability).
  • Use isotopic labeling (e.g., deuterium in D₂O) to track degradation pathways, as demonstrated in studies on maleate hydratase-catalyzed reactions .
  • Perform comparative analyses across structurally similar compounds (e.g., diisononyl phthalate vs. This compound) to isolate stability trends .

Advanced Research Questions

Q. What experimental designs are recommended for analyzing the toxicogenomic profiles of this compound as a DEHP replacement?

Toxicogenomic studies should integrate:

  • In vitro assays : Use human cell lines (e.g., HepG2 for hepatotoxicity) to assess endocrine disruption via transcriptomic profiling.
  • In vivo models : Rodent studies with controlled exposure levels, focusing on endpoints like oxidative stress markers (e.g., glutathione depletion) and histopathology (e.g., liver lesions, as seen in DINP studies) .
  • Computational toxicology : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict metabolite toxicity, leveraging existing data on structurally related plasticizers (e.g., dioctyl maleate) .

Q. How can researchers optimize catalytic systems for sustainable this compound production?

Emerging approaches include:

  • Engineered microorganisms : RIKEN’s method using E. coli with tailored metabolic pathways (e.g., introducing genes for maleate synthesis intermediates) to bypass traditional petrochemical routes .
  • Heterogeneous catalysts : Metal-organic frameworks (MOFs) or immobilized lipases for greener esterification. Validate via kinetic studies (e.g., Arrhenius plots) and life-cycle assessments (LCAs) to compare energy efficiency with conventional methods .

Q. What strategies are effective for resolving analytical challenges in quantifying this compound in complex matrices?

  • Chromatography : Use GC-MS with derivatization (e.g., silylation) to enhance volatility. For HPLC, employ C18 columns and UV detection at 210–220 nm.
  • Standardization : Adopt pharmacopeial protocols (e.g., USP guidelines for pyrilamine maleate) to calibrate impurity thresholds (e.g., ≤0.1% for byproducts) .
  • Inter-laboratory validation : Share datasets via platforms like the OECD’s HPV Program to minimize inter-study variability .

Methodological Guidance

Q. How should researchers design comparative studies to evaluate this compound against other plasticizers?

  • Variables : Focus on functional groups (e.g., ester vs. phthalate backbones) and chain length (e.g., C8 vs. C9 alkyl groups).
  • Endpoints : Measure leaching rates (e.g., ASTM D5227), flexibility retention, and endocrine disruption potential (e.g., ER/AR receptor binding assays).
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate group means, as seen in DINP toxicity studies .

Q. What are best practices for reconciling regulatory risk assessments with mechanistic toxicology data?

  • Dose-response modeling : Use benchmark dose (BMD) instead of NOAEL (No-Observed-Adverse-Effect Level) to account for sub-threshold effects, per EPA’s draft DINP assessment .
  • Systematic reviews : Follow NASEM frameworks to weight evidence quality (e.g., high-throughput in vitro data vs. epidemiological studies) .

Tables for Quick Reference

Table 1. Key Parameters for Reactive Distillation Optimization (Adapted from )

ParameterOptimal ValueImpact on Yield
Theoretical Stages17↑ Purity
Reflux Ratio0.25↓ Energy Use
Feed Mole Ratio (MA:ROH)1:5↑ Conversion

Table 2. Comparative Stability of Maleate Dianions (Adapted from )

CompoundRelative StabilityKey Factor
MaleateLowElectronic structure
FumarateHighConjugation
SuccinateModerateSteric effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.